Product packaging for Benzofuran-2-yl(pyrrolidin-1-yl)methanone(Cat. No.:CAS No. 92028-90-5)

Benzofuran-2-yl(pyrrolidin-1-yl)methanone

Cat. No.: B3303277
CAS No.: 92028-90-5
M. Wt: 215.25 g/mol
InChI Key: ZKWGUCCQYRGCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzofuran-2-yl(pyrrolidin-1-yl)methanone is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to the class of benzofuran derivatives, which are recognized as privileged structures in drug discovery due to their wide presence in biologically active molecules and natural products . This specific scaffold combines a benzofuran ring system with a pyrrolidine moiety via a methanone linker, making it a valuable intermediate for the synthesis of more complex molecules. Researchers value benzofuran derivatives for their diverse and potent biological activities. Numerous studies have demonstrated that compounds containing the benzofuran nucleus exhibit a broad spectrum of pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For instance, certain benzofuran-based molecules are under investigation as novel scaffold compounds for anticancer agents . The structural features of this compound make it a promising building block for developing potential therapeutic agents targeting multifactorial diseases. This product is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers handling this compound should consult its Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2 B3303277 Benzofuran-2-yl(pyrrolidin-1-yl)methanone CAS No. 92028-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-2-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13(14-7-3-4-8-14)12-9-10-5-1-2-6-11(10)16-12/h1-2,5-6,9H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWGUCCQYRGCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780750
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Advanced Synthetic Methodologies for Benzofuran 2 Yl Pyrrolidin 1 Yl Methanone and Its Congeners

Target-Oriented Synthesis of the Core Benzofuran-2-carboxylic Acid Derivative

The cornerstone for the synthesis of the target compound and its analogs is the preparation of benzofuran-2-carboxylic acid. A variety of synthetic routes have been developed to access this crucial intermediate.

A prominent and efficient method for the synthesis of benzofuran-2-carboxylic acids is the Rap-Stoermer reaction, which involves the condensation of a salicylaldehyde (B1680747) with an α-halo ketone in the presence of a base. researchgate.netnih.gov This reaction can be facilitated by ultrasound irradiation, which has been shown to improve reaction times and yields. researchgate.net

Another powerful approach is the intramolecular oxidative coupling of trans-2-hydroxychalcones. This transformation can be achieved using reagents such as iodine in the presence of tert-butyl hydroperoxide (TBHP) and sodium azide. beilstein-journals.org

Furthermore, benzofuran-2-carboxylic acid itself is a commercially available starting material, providing a direct entry point for the subsequent amide formation step. sigmaaldrich.com

Formation of the Pyrrolidin-1-yl Amide Linkage via Activated Carboxylic Acid Intermediates

The crucial amide bond in benzofuran-2-yl(pyrrolidin-1-yl)methanone is forged by coupling benzofuran-2-carboxylic acid with pyrrolidine (B122466). This can be accomplished through several reliable methods, primarily involving the activation of the carboxylic acid.

Coupling Reactions Utilizing Amide Bond-Forming Reagents

A widely employed and highly effective method for forming the amide bond is the use of peptide coupling reagents. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. A notable example involves the use of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (B109758) (DCM). beilstein-journals.orgnih.gov While a specific literature example for the reaction of benzofuran-2-carboxylic acid with pyrrolidine using HATU is not detailed, the general applicability of this method to a wide range of amines suggests its utility for this transformation. beilstein-journals.org A general procedure would involve the pre-activation of benzofuran-2-carboxylic acid with HATU and DIPEA, followed by the addition of pyrrolidine.

A related strategy involves a transamidation procedure. In this approach, an activated amide, such as an N-(quinolin-8-yl)benzofuran-2-carboxamide, is first synthesized. This activated amide can then undergo a two-step, one-pot transamidation with a variety of amines, including cyclic secondary amines like pyrrolidine, to furnish the desired final amide. nih.govmdpi.com

Coupling ReagentBaseSolventAmineProductRef
HATUDIPEADCMPyrrolidineThis compound beilstein-journals.orgnih.gov
Boc2O/DMAP-MeCN/ToluenePyrrolidineThis compound nih.govmdpi.com

Direct Acylation Strategies

A more direct approach to the formation of the amide linkage involves the acylation of pyrrolidine with a reactive derivative of benzofuran-2-carboxylic acid, such as the corresponding acid chloride. Benzofuran-2-carbonyl chloride is a commercially available reagent. sigmaaldrich.com The direct acylation would typically be carried out by reacting benzofuran-2-carbonyl chloride with pyrrolidine, often in the presence of a base to neutralize the hydrogen chloride byproduct. This method is a classical and often high-yielding route to amides. nih.gov

Acylating AgentAmineBase (optional)SolventProductRef
Benzofuran-2-carbonyl chloridePyrrolidineTriethylamine (B128534)DCMThis compound nih.govsigmaaldrich.com

Strategies for Substituent Introduction and Diversification on the Benzofuran (B130515) Moiety

To generate a library of congeners based on the this compound scaffold, functionalization of the benzofuran ring is essential. Palladium-catalyzed reactions have emerged as powerful tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for introducing aryl or heteroaryl substituents onto the benzofuran core. mdpi.comrsc.orgsemanticscholar.orgtcichemicals.comresearchgate.net For instance, a 3-halo-substituted benzofuran-2-carboxamide (B1298429) can be coupled with a variety of boronic acids in the presence of a palladium catalyst and a base to yield 3-aryl or 3-heteroaryl derivatives. While a specific example on a pyrrolidinyl amide is not provided, the Suzuki-Miyaura coupling of 3-iodo-2-(methylthio)benzo[b]furan derivatives with arylboronic acids demonstrates the feasibility of this approach on the benzofuran-2-carboxamide scaffold. researchgate.net

SubstrateCoupling PartnerCatalystBaseSolventProductRef
3-Bromo-N-(quinolin-8-yl)benzofuran-2-carboxamidePhenylboronic acidPd(PPh3)4K2CO3DioxaneN-(Quinolin-8-yl)-3-phenylbenzofuran-2-carboxamide semanticscholar.org
3-Iodo-2-(methylthio)benzo[b]furanArylboronic acidPd(PPh3)4Na2CO3Toluene/EtOH/H2O3-Aryl-2-(methylthio)benzo[b]furan researchgate.net

C–H Functionalization Approaches

Direct C–H functionalization has emerged as an atom-economical and efficient strategy for the diversification of heterocyclic scaffolds. mdpi.com Palladium-catalyzed C–H arylation allows for the introduction of aryl groups at specific positions of the benzofuran ring without the need for pre-functionalization (e.g., halogenation). nsf.govresearchgate.netresearchgate.net

A notable example is the 8-aminoquinoline (B160924) (AQ) directed C–H arylation of N-(quinolin-8-yl)benzofuran-2-carboxamides. mdpi.com In this methodology, the quinoline (B57606) auxiliary directs the palladium catalyst to the C3 position of the benzofuran ring, enabling the introduction of a wide range of aryl and heteroaryl substituents. The directing group can subsequently be removed and replaced with other amines, including pyrrolidine, via a transamidation procedure as described in section 2.2.1. This modular approach provides a powerful platform for the rapid generation of diverse benzofuran-2-carboxamide libraries. nih.govmdpi.com

SubstrateArylating AgentCatalystAdditiveSolventProductRef
N-(Quinolin-8-yl)benzofuran-2-carboxamideIodobenzenePd(OAc)2AgOAcCPMEN-(Quinolin-8-yl)-3-phenylbenzofuran-2-carboxamide mdpi.com

Intramolecular Cyclization Reactions for Benzofuran Ring Formation

The formation of the core benzofuran ring system is a critical step in the synthesis of the target compound and its congeners. Intramolecular cyclization reactions represent a powerful strategy for constructing this heterocyclic scaffold. These reactions typically involve the formation of a key C-O or C-C bond from a suitably functionalized acyclic precursor.

Various catalytic systems have been developed to facilitate these transformations. A common approach involves the Sonogashira coupling of terminal alkynes with iodophenols, followed by an intramolecular cyclization to yield the benzofuran structure. acs.orgnih.gov For instance, the use of a palladium-copper co-catalyst system has proven effective for this purpose. acs.orgnih.gov The reaction between terminal alkynes and iodophenols using (PPh₃)PdCl₂ as the catalyst and copper iodide (CuI) as a co-catalyst in triethylamine proceeds to form the benzofuran ring in high yields. acs.orgnih.gov

Another prominent method is the intramolecular cyclization of o-alkynylphenyl ethers. The organic superbase phosphazene P₄-tBu can catalyze this carbon-carbon bond formation under mild, metal-free conditions, providing an efficient route to 2,3-disubstituted benzofurans. mdpi.com Additionally, transition metals like palladium and indium(III) halides can catalyze the intramolecular hydroalkoxylation of alkynylphenols, leading to benzofurans with high regioselectivity. mdpi.com Iron(III) chloride (FeCl₃) has also been used to mediate the intramolecular cyclization of electron-rich aryl ketones through a direct oxidative aromatic C–O bond formation. mdpi.com

These methods offer versatile pathways to the benzofuran core, which can then be further functionalized to produce the desired carboxamide derivatives.

Table 1: Catalytic Systems for Intramolecular Benzofuran Synthesis

Catalyst System Precursor Type Key Transformation Reference
(PPh₃)PdCl₂ / CuI Terminal alkynes and iodophenols Sonogashira coupling followed by cyclization acs.orgnih.gov
Phosphazene P₄-tBu o-Alkynylphenyl ethers Metal-free C-C bond formation mdpi.com
Indium(III) halides (e.g., InI₃) Alkynylphenols 5-endo-dig hydroalkoxylation mdpi.com
FeCl₃ Electron-rich-aryl ketones Oxidative aromatic C-O bond formation mdpi.com

Advanced Synthetic Techniques for Related Benzofuran-Pyrrolidine Frameworks

Once the benzofuran nucleus is formed, advanced synthetic techniques are employed to introduce the pyrrolidine moiety and construct the final target molecule. These methods often focus on efficiency, speed, and the ability to generate molecular diversity, including chiral analogs.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. kcl.ac.ukmdpi.com This technology is particularly effective for the synthesis of benzofuran-2-carboxamides. kcl.ac.uk A notable protocol involves a microwave-assisted, one-pot, three-component catalyst-free procedure that directly yields highly functionalized benzofuran-2-carboxamides from commercially available starting materials in very short reaction times. kcl.ac.uk

The use of microwave irradiation can significantly reduce reaction times from hours to minutes. kcl.ac.ukorganic-chemistry.org For example, a method for synthesizing chiral 2-substituted benzofurans from carboxylic acids was significantly accelerated using microwave heating, while maintaining high yields and preserving the optical purity of the products. organic-chemistry.org In the synthesis of pyrrolidine-fused chlorin (B1196114) derivatives, microwave-assisted N-alkylation was shown to be a faster and more efficient method compared to conventional heating. nih.gov This approach is valuable for rapidly generating libraries of substituted benzofurans for screening and discovery campaigns. kcl.ac.uk

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more simple starting materials in a single reaction vessel. rsc.orgmdpi.com This approach offers high atom economy and operational simplicity. rsc.org MCRs have been successfully applied to the synthesis of highly substituted benzofuran frameworks. kcl.ac.uk

A one-pot, five-component reaction has been described for the synthesis of tetrazole-benzofuran hybrids, which involves a Ugi-azide multicomponent reaction coupled with a Pd/Cu-catalyzed intramolecular cyclization. rsc.org This process results in the formation of six new bonds in a single operation. rsc.org Similarly, a three-component reaction for synthesizing benzofuran spiro-pyrrolidine derivatives via an azomethine ylide cycloaddition has been reported, producing potentially bioactive compounds with high yields and diastereoselectivity under mild conditions. nih.gov These MCR strategies are invaluable for the efficient construction of complex benzofuran-pyrrolidine and related heterocyclic systems. researchgate.netnih.gov

The synthesis of chiral molecules is of paramount importance, as the biological activity of a compound is often dependent on its stereochemistry. Several methods have been developed for the stereoselective synthesis of chiral benzofuran analogs.

One effective approach involves using N-protected α-amino acids as chiral starting materials. A microwave-assisted route allows for the preparation of optically active α-alkyl-2-benzofuranmethanamines from these precursors without significant racemization. organic-chemistry.orgdntb.gov.ua The optical purity of these chiral benzofurans can be confirmed by NMR analysis. organic-chemistry.org Another powerful strategy is the use of chiral catalysts. For example, chiral squaramide has been used to catalyze the enantioselective [4+2] cyclization of azadienes with azlactones, producing benzofuran-fused N-heterocycles. sciprofiles.com Furthermore, cobalt-catalyzed reactions have been developed for the synthesis of structurally diverse pyrrolidinones, which are key structural motifs in many biologically active compounds. acs.org These methods provide access to specific enantiomers of complex molecules, which is crucial for studying their structure-activity relationships.

Analytical Characterization Techniques for Synthetic Validation

The unambiguous structural confirmation of newly synthesized compounds is a cornerstone of chemical research. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for validating the structures of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure of a compound. scielo.brniscpr.res.in For benzofuran-2-carboxamide derivatives, specific signals in the NMR spectra are characteristic of the core structure and its substituents.

In the ¹H NMR spectra of benzofuran derivatives, the protons of the benzofuran ring and the attached pyrrolidine moiety appear at distinct chemical shifts. nih.govnih.gov For instance, the aromatic protons of the benzofuran core are typically observed in the range of δ 7.0-8.0 ppm. nih.govmdpi.com The protons on the pyrrolidine ring would appear in the aliphatic region of the spectrum.

The ¹³C NMR spectrum is equally informative, showing distinct signals for each carbon atom in the molecule. niscpr.res.inmdpi.com The carbonyl carbon (C=O) of the amide group is a particularly characteristic signal, often appearing at a low field (downfield) in the spectrum. mdpi.com The structure of synthesized compounds can be unequivocally confirmed by analyzing the chemical shifts, coupling constants, and correlations observed in various 1D and 2D NMR experiments. scielo.brdergi-fytronix.com

Table 2: Representative NMR Data for Benzofuran-Amide Scaffolds

Nucleus Functional Group Typical Chemical Shift (δ) Range (ppm) Reference
¹H Aromatic Protons (Benzofuran) 7.0 - 8.8 niscpr.res.innih.gov
¹H Amide NH (if present) ~10.2 - 10.9 nih.govdergi-fytronix.com
¹H Pyrrolidine CH₂ ~1.6 - 4.0 nih.govnih.gov
¹³C Amide C=O ~160 - 177 nih.govmdpi.com
¹³C Benzofuran C-O ~154 - 156 nih.gov

Note: The exact chemical shifts can vary depending on the specific substitution pattern and the solvent used for analysis.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Modification Studies on the Benzofuran (B130515) Ring System

The benzofuran nucleus, a fusion of benzene (B151609) and furan (B31954) rings, offers multiple positions for substitution, each capable of significantly influencing the compound's interaction with biological targets. nih.gov

The substitution pattern on the benzofuran core is a critical determinant of biological activity. nih.gov Studies have shown that introducing substituents at various positions on the fused benzene ring (C4, C5, C6, C7) and the furan ring (C3) can modulate the preclinical efficacy of these compounds.

C3-Position: The C3 position is a key site for modification. The introduction of aryl and heteroaryl groups at this position has been explored to generate diverse chemical libraries. nih.gov For instance, a derivative featuring a bromine atom on a methyl substituent at the C3-position demonstrated significant cytotoxic activity against leukemia cell lines (K562 and HL60) with IC₅₀ values of 5 µM and 0.1 µM, respectively. nih.gov Furthermore, incorporating amino acid-like moieties, such as in 3-(glycinamido)- and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives, has been investigated to develop new bioactive agents. researchgate.net

C5-Position: The C5 position has been identified as crucial for certain activities. A series of anticancer agents were developed based on a 5-chlorobenzofuran-2-carboxamide (B3262294) template. nih.gov The introduction of a chlorine atom or a methoxy (B1213986) group (5-OMe) at this position has been successfully achieved. mdpi.com SAR studies have indicated that the presence of a halogen, hydroxyl, or amino group at the C5 position is closely linked to the antibacterial activity of benzofuran derivatives. nih.gov

C7-Position: The C7 position is another important site for substitution. A series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for neuroprotective and antioxidant activities. nih.govresearchgate.net Within this series, derivatives with additional substitutions on the N-phenyl ring showed that a methyl group at the R2 position or a hydroxyl group at the R3 position could enhance neuroprotective effects against NMDA-induced excitotoxicity. nih.govresearchgate.net

The following table summarizes the preclinical activity of representative benzofuran-substituted analogs.

Table 1: Preclinical Activity of Benzofuran-Substituted Analogs
Compound ID Benzofuran Substitution Amide Moiety Preclinical Activity Finding Ref
1 3-(Bromomethyl) - Cytotoxicity vs. HL60 cells IC₅₀ = 0.1 µM nih.gov
2 5-Chloro N-phenethyl-morpholinyl Antiproliferative activity vs. HT-29 GI₅₀ = 1.6 µM nih.gov
1f 7-Methoxy N-(2-methylphenyl) Neuroprotection vs. NMDA Potent activity, comparable to memantine (B1676192) at 30 µM researchgate.net
1j 7-Methoxy N-(3-hydroxyphenyl) Neuroprotection vs. NMDA Marked anti-excitotoxic effects at 100 and 300 µM researchgate.net

Fusing an additional heterocyclic ring to the benzofuran scaffold creates a more complex polycyclic system, which can lead to novel biological activities and improved target selectivity. This strategy has been employed to develop agents for various therapeutic areas.

One prominent example involves the replacement of the benzofuran's oxygen atom with sulfur, yielding the analogous benzo[b]thiophene-2-carboxamide (B1267583) core. nih.govresearchgate.net A comparative study of these two scaffolds as modulators of Amyloid Beta (Aβ42) aggregation revealed similar SAR profiles. For both series, a 3-hydroxy-4-methoxyphenyl or 4-hydroxy-3-methoxyphenyl group on the N-phenyl amide was required for inhibitory activity, with the benzo[b]thiophene analogs also providing significant neuroprotection against Aβ42-induced cytotoxicity. nih.govresearchgate.netnih.gov

Another approach is the fusion of a chromene ring to the benzofuran system, creating furo[3,2-g]chromene derivatives. These compounds have been investigated as potential agents for Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE), β-secretase (BACE-1), and lipoxygenases. nih.gov The substitution pattern on the furo[3,2-g]chromene core was found to be crucial for potency and selectivity. researchgate.net Similarly, the synthesis of polyfused heterocyclic systems based on furo[3,2-g]chromenes has been explored. epa.gov

Furthermore, the fusion of other heterocycles such as pyrimidines has been reported, leading to compounds with potential fungicidal activity. researchgate.net The development of pyrrolizine- and indolizine-fused heterocycles via palladium-catalyzed reactions also highlights the synthetic accessibility and chemical diversity of these fused systems. acs.org

Modulations of the Pyrrolidine (B122466) Ring and its Substituents

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, plays a critical role in defining the three-dimensional shape and physicochemical properties of the molecule. nih.gov Modifications to this ring offer another avenue for optimizing preclinical activity.

The nitrogen atom of the pyrrolidine ring is a key functional group. Its basicity and nucleophilicity make it a prime site for substitution, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov In the context of related carboxamide scaffolds, this position is critical for activity. For example, in a series of glycine (B1666218) transporter 1 (GlyT1) inhibitors, the transformation of a related sulfonamide moiety into various groups on the pyrrolidine nitrogen, including tertiary amines, resulted in a loss of activity, indicating that this position is highly sensitive to the nature of the substituent. nih.gov In other series, such as pyroglutamic acid derivatives, N-benzyl type substituents have been successfully incorporated to develop active compounds. nih.gov These findings suggest that while the pyrrolidine nitrogen is a viable point for modification, the specific substituent must be carefully chosen to maintain or enhance interaction with the biological target.

Substituents on the carbon atoms of the pyrrolidine ring can significantly influence the ring's conformation, a phenomenon known as "puckering". nih.gov The pyrrolidine ring typically adopts two main envelope conformations, Cγ-exo and Cγ-endo. The preference for one conformation over the other is governed by the stereoelectronic properties of the substituents, particularly at the C4 position. nih.gov For instance, electronegative substituents can control the puckering through inductive and stereoelectronic effects. nih.gov

This conformational control is directly linked to preclinical activity. The three-dimensional arrangement of substituents dictates how the molecule fits into a target's binding site. A study on benzofuran spiro-2-pyrrolidine derivatives, where the pyrrolidine ring is formed in a three-component reaction, evaluated their antitumor activity. mdpi.com The preliminary SAR analysis found that introducing electron-donating substituents onto the phenyl ring of the 3-benzylbenzofuran (B8626651) component, which ultimately influences the substitution pattern on the resulting spiro-pyrrolidine, was beneficial for inhibitory activity against cancer cells. mdpi.com In contrast, electron-withdrawing groups like chloro and bromo did not significantly improve activity. mdpi.com

The following table shows the antiproliferative activity of selected benzofuran spiro-2-pyrrolidine derivatives against the HeLa cancer cell line.

Table 2: Antiproliferative Activity of Benzofuran Spiro-2-Pyrrolidine Derivatives4emdpi.com4smdpi.com4gmdpi.com4lmdpi.com

Altering the size of the heterocyclic amide ring or replacing the nitrogen atom with another heteroatom are established strategies in medicinal chemistry to explore new chemical space and modulate pharmacological properties.

Ring Size Variation: The five-membered pyrrolidine ring can be contracted to a four-membered azetidine (B1206935) ring or expanded to a six-membered piperidine (B6355638) ring. This modification alters the bond angles and conformational flexibility of the molecule, which can impact binding affinity. The synthesis of N-(2'-nitrophenyl)piperidine-2-carboxamides has been reported alongside their pyrrolidine counterparts, allowing for a direct comparison of the effect of ring size on antibacterial properties. nih.gov Furthermore, specific examples of smaller ring analogs, such as Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone bldpharm.com and Benzofuran-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone bldpharm.com, demonstrate the successful synthesis and exploration of the azetidine core in this chemical class.

Influence of the Methanone (B1245722) Linker on Molecular Properties and Activity

Isosteric and Bioisosteric Replacements of the Carbonyl Group

Isosteric and bioisosteric replacement is a widely used strategy in drug design to optimize a compound's properties by substituting one functional group with another that has similar physical or chemical characteristics. drughunter.comnih.gov For the methanone linker in benzofuran-2-carboxamide (B1298429) derivatives, this approach aims to enhance metabolic stability, modulate target affinity, or improve pharmacokinetic profiles. drughunter.comnih.gov

Common bioisosteric replacements for an amide or ketone carbonyl group include:

Heterocyclic Rings: Five-membered aromatic rings such as oxadiazoles, triazoles, or imidazoles are frequently employed as amide surrogates. nih.gov These rings can mimic the hydrogen bonding capabilities of the original carbonyl group while often being more resistant to metabolic cleavage. drughunter.comnih.gov For instance, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) has been shown to improve metabolic stability in certain series of compounds. nih.gov

Sulfonamides: The sulfonyl group (SO2) is isosteric with the carbonyl group (C=O) and the resulting sulfonamide can act as a more stable replacement for an amide bond. nih.gov

Trifluoroethylamine: This group can serve as a bioisostere for amides, where the electronegative trifluoroethyl moiety mimics the carbonyl. This substitution can increase metabolic stability against proteolysis. drughunter.com

Diazenyl (N=N) Linker: In some scaffolds, replacing a carbon-carbon double bond (part of a larger system like stilbene) with a diazenyl (azo) group (N=N) is a classic isosteric replacement that can lead to significant changes in biological activity. mdpi.com

The success of any bioisosteric replacement is highly dependent on the specific molecular context and the target with which it interacts. drughunter.com

Impact of Linker Length and Flexibility

The length and conformational flexibility of the linker connecting two binding fragments are crucial for optimizing interactions with a biological target. nih.gov An ideal linker should position the key structural components (in this case, the benzofuran and pyrrolidine rings) in their optimal binding geometries without incurring a significant entropic penalty upon binding. nih.gov

Studies on fragment-based drug discovery emphasize that even when binding fragments are perfectly positioned, the strain and flexibility of the linker can have a substantial effect on binding affinity. nih.gov A linker that is too rigid may introduce strain, preventing the optimal alignment of the fragments, while a highly flexible linker can lead to a loss of entropy when the molecule binds to its target, thereby reducing affinity. nih.gov For example, research on benzofuran derivatives has shown that including hydrophilic groups like piperidine in the structure can enhance physicochemical properties. nih.gov While not a direct modification of the methanone linker itself, this highlights the importance of the nature and properties of the groups attached to the core scaffold.

Topological and Electronic Descriptors in SAR/SPR

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies utilize molecular descriptors to build mathematical models that correlate a compound's structure with its biological activity or physical properties. semanticscholar.orgnih.gov These descriptors can be broadly categorized as topological (describing atomic connectivity) and electronic (describing electron distribution).

In studies of benzofuran-based compounds, 2D-QSAR models have been developed to understand the factors governing their activity. semanticscholar.orgnih.gov These models use various descriptors calculated from the 2D structure of the molecules.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Benzofuran Derivatives This table is illustrative and based on general QSAR studies of benzofuran analogs, as specific descriptor data for the title compound was not available in the search results.

Descriptor TypeExample DescriptorInformation EncodedPotential Influence on Activity
Electronic Highest Occupied Molecular Orbital (HOMO) EnergyEnergy of the outermost electron orbital; relates to the ability to donate electrons.Can influence receptor binding and reaction mechanisms.
Electronic Lowest Unoccupied Molecular Orbital (LUMO) EnergyEnergy of the lowest empty electron orbital; relates to the ability to accept electrons.Important for charge-transfer interactions and reactivity.
Electronic Dipole MomentMeasure of the overall polarity of the molecule.Affects solubility, membrane permeability, and polar interactions with a target.
Topological Wiener IndexA distance-based descriptor reflecting molecular branching and size.Correlates with molecular surface area and bulk properties.
Topological Kier & Hall Molecular Connectivity IndicesDescribe the degree of branching and connectivity in a molecule.Relates to molecular shape, size, and flexibility.

This is a generalized representation. Specific QSAR models would use a combination of these and other descriptors to build a predictive equation.

A statistically significant QSAR model for a series of benzofuran derivatives showed a strong correlation (R² = 0.816) between the calculated descriptors and the observed biological activity. nih.govnih.gov Such models help in predicting the activity of new, unsynthesized analogs and in identifying the key structural features that control their pharmacological properties. semanticscholar.orgnih.gov

Enantiomeric Effects on Preclinical Efficacy

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology. nih.gov Many drugs are chiral, and their enantiomers (non-superimposable mirror images) often exhibit different pharmacological, toxicological, and pharmacokinetic properties because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov

For benzofuran derivatives, the introduction of a chiral center can lead to significant differences in biological activity between the enantiomers. For example, studies on chiral 1-(Benzofuran-2-yl)alkylamines, which are structurally related to the title compound, have focused on developing methods for enantiomeric separation to isolate and test the individual stereoisomers. researchgate.net The use of chiral stationary phases in liquid chromatography is a common technique for this purpose. researchgate.net

In a specific example of a radiolabeled benzofuran derivative, (R)-(2-(2-(2-methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)(4-fluorophenyl)-methanone, the (R)-enantiomer was specifically selected and synthesized for use as a PET imaging agent for the histamine (B1213489) H3 receptor. nih.gov This selection implies that the (R)-enantiomer likely possesses the desired affinity and selectivity for the target receptor compared to its (S)-counterpart. The specific radioactivity and distribution constant (log D) were determined for this specific enantiomer, highlighting its suitability for preclinical evaluation. nih.gov This underscores the critical importance of evaluating enantiomers separately to identify the more potent or safer isomer for further development. nih.gov

Computational and Theoretical Studies of Benzofuran 2 Yl Pyrrolidin 1 Yl Methanone

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. scienceopen.com This method is instrumental in drug design for forecasting the interaction between a ligand, such as a benzofuran (B130515) derivative, and a protein's binding site.

Molecular docking simulations are essential for predicting how a ligand like Benzofuran-2-yl(pyrrolidin-1-yl)methanone might bind within the active site of a recombinant protein. While specific docking studies on this exact compound are not widely published, research on structurally similar compounds, such as benzofuran spiro-pyrrolidine derivatives, offers valuable predictive insights. These studies help identify the most likely binding conformations and affinities with various protein targets.

In a study involving novel benzofuran spiro-pyrrolidine derivatives, molecular docking was used to evaluate their binding affinity against several cancer-related protein targets, including TNFα and FTase. nih.gov The docking scores, which estimate the binding affinity, indicated a strong potential for interaction. For instance, two derivatives, compounds 4e and 4s , showed high affinity for TNFα and FTase, suggesting they fit well within the active pockets of these proteins. nih.gov The simulations revealed that these compounds bind centrally within the active pocket of TNFα. nih.gov Similarly, studies on other benzofuran derivatives have successfully predicted their binding modes with targets like PI3Kα and VEGFR-2, demonstrating the reliability of this approach. nih.gov

Interactive Table: Docking Scores of Benzofuran Spiro-Pyrrolidine Derivatives with Protein Targets

CompoundTarget ProteinDocking Score (kcal/mol)Predicted Affinity
4e TNFα-8.793High
4s TNFα-8.226High
4e FTase-7.981High
4s FTase-7.542High
4b TNFα-5.987Moderate
4c TNFα-4.919Moderate

Note: Data derived from studies on benzofuran spiro-pyrrolidine derivatives. nih.gov A more negative score indicates a stronger predicted binding affinity.

Beyond predicting the binding pose, molecular docking analyses elucidate the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to the ligand's affinity and selectivity.

Hydrogen Bonding: This interaction occurs between a hydrogen atom in a donor group and an electronegative atom (like oxygen or nitrogen) in an acceptor group. In the docking simulations of benzofuran spiro-pyrrolidine derivatives with the FTase protein, hydrogen bonds were identified as a key stabilizing force. nih.gov

Hydrophobic Contacts: These interactions occur between nonpolar regions of the ligand and the protein, driving the ligand into the binding pocket to minimize contact with the surrounding aqueous environment. The binding of inhibitors to protein kinases often involves extensive hydrophobic interactions. sigmaaldrich.com

π-π Stacking: This is an attractive, non-covalent interaction between aromatic rings. It is a significant stabilizing factor in many protein-ligand complexes. For the benzofuran spiro-pyrrolidine derivatives 4e and 4s , π-π stacking interactions with the tyrosine residues (Tyr 59 and Tyr 119) in the active site of TNFα were crucial for maintaining the binding. nih.gov The benzofuran ring system is frequently involved in such interactions within biological targets. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. These methods provide a deeper understanding of molecular structure, stability, and reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. semanticscholar.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For benzofuran derivatives, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack, guiding the synthesis of new analogs with desired reactivity. researchgate.net

Table: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

OrbitalDescriptionImplication for Reactivity
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron (nucleophilicity). Higher energy indicates greater reactivity.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron (electrophilicity). Lower energy indicates greater reactivity.
HOMO-LUMO Gap Energy difference between HOMO and LUMOA small gap indicates high chemical reactivity and low kinetic stability.

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It is calculated to predict how a molecule will interact with other charged species. The ESP map displays regions of negative potential (typically shown in red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

For benzofuran-based structures, ESP maps can reveal that the negative potential is often localized around the oxygen atoms of the furan (B31954) ring and the carbonyl group. nih.gov This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's reactive behavior. nih.gov

Computational methods can predict the thermodynamic and kinetic feasibility of chemical reactions. By calculating the total energy of reactants, transition states, and products, researchers can determine parameters like the enthalpy of reaction (ΔH), Gibbs free energy (ΔG), and activation energy (Ea).

These calculations are vital for optimizing synthetic routes. For instance, in the synthesis of a novel benzofuran derivative, computational analysis confirmed the high stability of the desired product compared to a potential isomer by showing it had a lower total energy. researchgate.net The computed thermodynamic parameters at different temperatures can help in establishing the optimal conditions for a reaction. This predictive power allows chemists to design more efficient synthetic pathways, saving time and resources. For complex reactions like the [3+2] azomethine ylide cycloaddition used to create spiro-pyrrolidine compounds, understanding the reaction mechanism and its stereochemistry is profoundly impacted by these theoretical predictions. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic nature of molecules and their interactions with biological macromolecules over time. embopress.org By simulating the atomic motions of a system, MD can elucidate the conformational landscape of a ligand, its flexibility, and the stability of its complex with a protein target.

Ligand-Protein Complex Stability Over Time

The stability of a ligand-protein complex is a critical determinant of the ligand's potential efficacy. MD simulations can track the trajectory of a docked ligand within a protein's binding site, providing information on the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. For instance, a 100 ns molecular dynamics simulation was used to determine the complex stability of newly designed inhibitors targeting histone lysine (B10760008) methyl transferase, a study that also involved benzofuran derivatives. eurjchem.com Such simulations can reveal whether the ligand remains in its initial binding pose or undergoes significant conformational changes that could lead to dissociation. The root mean square deviation (RMSD) of the ligand and protein backbone atoms are common metrics used to assess the stability of the complex throughout the simulation. A stable complex will typically exhibit a low and converging RMSD value.

Conformational Sampling and Flexibility Analysis

This compound possesses several rotatable bonds, allowing it to adopt various conformations. Understanding this conformational flexibility is crucial as it dictates the molecule's ability to fit into a protein's binding pocket. MD simulations can explore the conformational space of the molecule, identifying low-energy and biologically relevant conformations. Techniques such as root mean square fluctuation (RMSF) analysis can be applied to identify the most flexible regions of the molecule. This information is invaluable for understanding how the molecule might adapt its shape upon binding to a target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. indexcopernicus.com These models are instrumental in predicting the activity of novel compounds and in guiding the design of more potent analogs.

Development of Predictive Models for Preclinical Biological Activity

Numerous QSAR studies have been conducted on benzofuran derivatives to develop predictive models for various biological activities, including anticancer and vasodilator effects. nih.govresearchgate.net These models are typically built using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. For example, a QSAR study on a series of 51 benzofuran and indole (B1671886) derivatives yielded a robust model for predicting anticancer activity against histone lysine methyl transferase, with a high squared correlation coefficient (R²) of 0.9328. eurjchem.com Another study on benzofuran-based vasodilators also resulted in the development of a predictive QSAR model. nih.gov While these models are not specific to this compound, they demonstrate the feasibility of applying QSAR to this class of compounds to predict their potential biological activities. The development of a specific QSAR model for the title compound would require a dataset of structurally similar compounds with measured biological activity against a particular target.

Identification of Statistically Significant Molecular Descriptors

A key outcome of QSAR studies is the identification of molecular descriptors that are significantly correlated with the biological activity of the compounds. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. In a QSAR study of benzofuran and indole derivatives, the descriptors minHBint4 and Wlambdal.unity were found to be crucial for predicting anticancer activity. eurjchem.com Another 2D-QSAR study on 1-[benzofuran-2-yl-phenylmethyl]-1H-triazole derivatives identified molar refractivity (MR), molecular weight (MW), parachor (Pc), surface tension (St), density (D), index of refraction (Ir), and the partition coefficient (log P) as important parameters. indexcopernicus.com The identification of such descriptors provides valuable insights into the structural features that are important for the desired biological effect and can guide the rational design of new, more active compounds.

Descriptor TypeExamples of Identified Descriptors for Benzofuran DerivativesAssociated Biological ActivityReference
Topological Wlambdal.unityAnticancer eurjchem.com
Electronic minHBint4Anticancer eurjchem.com
Physicochemical Molar Refractivity (MR), Molecular Weight (MW), Parachor (Pc), Surface Tension (St), Density (D), Index of Refraction (Ir), Log PCYP26A1 Inhibition indexcopernicus.com

Pharmacophore Modeling for De Novo Ligand Design

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov This model can then be used as a template for designing new molecules (de novo design) with the potential for similar or improved biological activity.

Pharmacophore models are typically generated based on the structures of known active ligands or the ligand-binding site of a protein. For benzofuran derivatives, pharmacophore models could be developed from a set of active analogs to capture the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For instance, studies on other heterocyclic compounds have successfully used pharmacophore models for virtual screening and to guide the synthesis of new derivatives.

Once a pharmacophore model for a target of interest is established, it can be used to design novel scaffolds or to modify existing ones, like this compound, to better fit the pharmacophoric requirements. This approach allows for the exploration of new chemical space and the generation of diverse molecular structures with a higher probability of being active. The ultimate goal of de novo design using pharmacophore models is to create novel compounds with improved potency, selectivity, and pharmacokinetic properties.

Preclinical Biological Activity and Mechanistic Investigations in Vitro and Non Clinical in Vivo

Receptor Binding and Functional Assays

Research into Benzofuran-2-yl(pyrrolidin-1-yl)methanone has significantly focused on its interaction with the histamine (B1213489) H3 receptor, a key target in the central nervous system for modulating neurotransmitter release.

Histamine H3 Receptor Antagonism/Inverse Agonism Studies

This compound, also identified as A-960656, is characterized as a potent and selective antagonist of the histamine H3 (H3) receptor. Its antagonistic properties have been demonstrated in various preclinical models. The blockade of H3 receptors by antagonists like this compound can enhance the release of several neurotransmitters, including acetylcholine, dopamine, noradrenaline, and serotonin, which are involved in cognitive functions. The analgesic effects observed with H3 receptor antagonists are thought to be mediated by the increased release of histamine in the locus coeruleus, which in turn facilitates noradrenaline neurotransmission in descending antinociceptive pathways. mdpi.com Some literature also refers to compounds of this class as inverse agonists, which, in addition to blocking the action of an agonist, can also reduce the basal activity of the receptor.

Binding Affinity (Ki) and Functional Activity (IC50, EC50) Determination

Quantitative analysis has been performed to determine the binding affinity and functional potency of this compound at the histamine H3 receptor. These studies have established its high affinity for this receptor subtype.

Specifically, the compound exhibits a binding affinity (Ki) of 2.7 nM for the human histamine H3 receptor. In functional assays, it demonstrates an IC50 value of 1.6 nM, indicating its high potency in inhibiting the function of the H3 receptor.

ReceptorParameterValue
Human Histamine H3Ki2.7 nM
Human Histamine H3IC501.6 nM

Enzyme Inhibition Studies

There is no available scientific literature to suggest that this compound is an inhibitor of Phosphatidylinositol-3-kinases (PI3K) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase.

Phosphatidylinositol-3-kinases (PI3K) Inhibition

No data is available in the reviewed literature regarding the direct inhibitory activity of this compound on PI3K.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Tyrosine Kinase Inhibition

No data is available in the reviewed literature concerning the direct inhibitory activity of this compound on VEGFR2 tyrosine kinase.

Cellular Assays for Pathway Modulation

The primary mechanism of action for this compound is its antagonism of the histamine H3 receptor. This interaction at the receptor level initiates a cascade of downstream cellular events and pathway modulations. The histamine H3 receptor is known to affect various signaling pathways, including the activation of MAPK and Akt. researchgate.net

In non-clinical in vivo models, the antagonism of the H3 receptor by compounds such as this compound has been shown to modulate pathways associated with pain perception. For instance, it has produced a significant reversal of nerve injury-induced tactile hypersensitivity in a rat model of neuropathic pain. ncl.ac.uk This effect is believed to be a consequence of the modulation of neurotransmitter release in the central nervous system. The analgesic activity of H3 receptor antagonists can be reversed by interventions that affect the noradrenergic system, such as lesioning of the locus coeruleus, highlighting the role of this pathway in the compound's mechanism of action. researchgate.net

Anti-proliferative Activity in Cancer Cell Lines (e.g., HeLa, CT26, HePG2, MCF-7, A549)

There is no publicly available data from in vitro studies assessing the anti-proliferative or cytotoxic effects of this compound against the specified human and murine cancer cell lines, including HeLa (cervical cancer), CT26 (colon carcinoma), HePG2 (hepatocellular carcinoma), MCF-7 (breast cancer), or A549 (lung cancer).

Apoptosis Induction and Cell Cycle Analysis in In Vitro Models

Information regarding the ability of this compound to induce apoptosis (programmed cell death) or to cause cell cycle arrest in cancer cell lines is not documented in available scientific literature.

Modulation of Nitric Oxide (NO) Production in Cellular Models

There are no published studies investigating the effect of this compound on the production of nitric oxide (NO) in any cellular models.

Mechanistic Elucidation in Preclinical Models

Target Engagement and Downstream Pathway Analysis

No studies have been published that identify the molecular targets of this compound or analyze its impact on downstream signaling pathways within cells.

Studies on Specific Protein-Protein or Protein-Ligand Interactions

There is no available research detailing the specific interactions of this compound with any proteins or documenting its binding affinities.

Other Preclinical In Vitro Activities and Underlying Mechanisms

No other preclinical in vitro activities or investigations into the underlying mechanisms of action for this compound have been reported in the accessible scientific literature.

Antimicrobial Spectrum and Proposed Mechanisms (e.g., antibacterial, antifungal)

While direct studies on the antimicrobial spectrum of this compound are not available, the benzofuran (B130515) scaffold is a core component of many compounds with demonstrated antimicrobial activities. Research on various benzofuran derivatives has shown activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.

For instance, certain synthetic benzofuran derivatives have shown notable inhibitory effects against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, and fungi like Candida albicans and Aspergillus niger. The antimicrobial efficacy of these derivatives is often linked to the nature and position of substituents on the benzofuran ring system. For example, the presence of a hydroxyl group at the C-6 position of the benzofuran core has been suggested as a requirement for the antibacterial activity of some derivatives. In other cases, the introduction of moieties like pyrazoline and thiazole (B1198619) to the benzofuran structure has been found to be essential for their antimicrobial action.

Some studies have synthesized and evaluated (benzofuran-2-yl)methanone derivatives, which are structurally related to the compound . For example, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was found to be active against S. aureus and E. coli. Another study on (5-Bromo-1-benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl)methanone and its derivatives showed activity against some of the eight different microorganisms tested. However, without direct experimental data, the specific antimicrobial profile of this compound remains undetermined.

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant potential of the benzofuran class of compounds has been a subject of scientific inquiry. These properties are generally attributed to their ability to donate hydrogen atoms or electrons, thereby scavenging free radicals. However, research into a series of substituted benzofuran derivatives indicated that compounds featuring a pyrrolidine (B122466) substituent did not exhibit any antioxidant activity in the assays performed.

In studies of other benzofuran derivatives, antioxidant activity has been observed. For instance, some novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their antioxidant effects. One particular compound from this series, which featured a hydroxyl group at the R3 position, was found to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit in vitro lipid peroxidation in rat brain homogenates to a moderate and appreciable degree, respectively. The transformation of a chroman skeleton to a benzofuran skeleton has also been reported to increase antioxidant activity in some contexts.

It is important to note that the antioxidant capacity of benzofuran derivatives is highly dependent on their specific substitution patterns. Given the finding that related compounds with a pyrrolidine moiety lacked antioxidant effects, it is plausible that this compound may also lack significant radical scavenging properties, though this would require direct experimental verification.

Anti-inflammatory Mechanisms in Cell-Based Assays (e.g., inhibition of inflammatory mediators)

The benzofuran scaffold is present in numerous compounds that have been investigated for their anti-inflammatory effects. These effects are often mediated through the inhibition of key inflammatory pathways and the reduction of pro-inflammatory mediators. For example, certain fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation in macrophages.

The mechanisms underlying the anti-inflammatory action of these derivatives include the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS) expression. This leads to a decrease in the secretion of inflammatory mediators such as interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). Some of these compounds also demonstrated anti-inflammatory effects in in vivo models, such as the zymosan-induced air pouch model. The structure-activity relationship analysis from these studies suggested that the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups enhances the biological effects of benzofuran derivatives.

While these findings highlight the potential of the benzofuran core as a template for designing anti-inflammatory agents, there is no specific research available on the anti-inflammatory mechanisms of this compound in cell-based assays. Therefore, its ability to inhibit inflammatory mediators remains speculative.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Benzofuran-2-yl(pyrrolidin-1-yl)methanone, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting pyrrolidine derivatives with benzofuran precursors under inert atmospheres (e.g., nitrogen) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Potassium carbonate or sodium hydride is often used as a base to deprotonate intermediates. Reaction temperatures range from 80–150°C, monitored via TLC for completion. Post-synthesis, purification via column chromatography or recrystallization ensures high yields (>90%) and purity (>98%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm connectivity of the benzofuran and pyrrolidine moieties.
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) stretching (~1650–1750 cm⁻¹) and aromatic C-H vibrations.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities.
  • X-ray Crystallography : Resolves 3D molecular geometry, as demonstrated in studies using SHELX software for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from structural analogs or experimental variables. For example:

  • Substituent Effects : Replacing the pyrrolidine ring with piperidine (e.g., in (4-(aminomethyl)piperidin-1-yl)(benzofuran-2-yl)methanone) alters receptor binding affinity, necessitating comparative SAR studies .
  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or concentrations (µM vs. nM) impact IC₅₀ values. Meta-analyses with standardized protocols (e.g., fixed pH, temperature) reduce variability .

Q. What crystallographic challenges are associated with this compound, and how are they mitigated?

  • Methodological Answer : Challenges include:

  • Disorder in Flexible Groups : The pyrrolidine ring’s conformational flexibility can lead to poor electron density maps. Strategies:
  • Low-Temperature Data Collection (e.g., 100 K) reduces thermal motion .
  • Twinned Data Refinement : SHELXL’s twin law feature improves model accuracy .
  • Weak Scattering : Heavy-atom derivatization (e.g., bromine substitution) enhances diffraction resolution .

Q. How does the conformational dynamics of the pyrrolidine ring influence the compound’s reactivity and interactions?

  • Methodological Answer : The pyrrolidine ring adopts envelope or twisted conformations, affecting:

  • Steric Accessibility : Bulky substituents (e.g., in (4-fluorophenyl)[1'-(pyridin-2-yl)bipiperidinyl]methanone) hinder nucleophilic attack on the ketone group .
  • Hydrogen Bonding : Chair conformations stabilize interactions with biological targets (e.g., orexin receptors) via NH---O=C motifs . Computational modeling (DFT or MD simulations) predicts dominant conformers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.